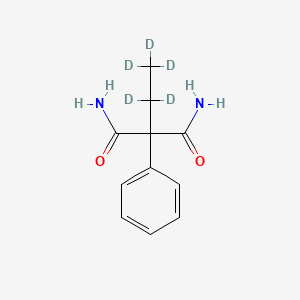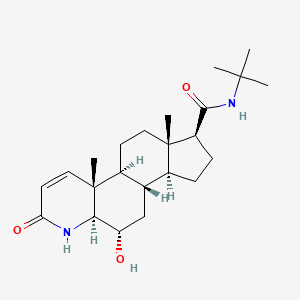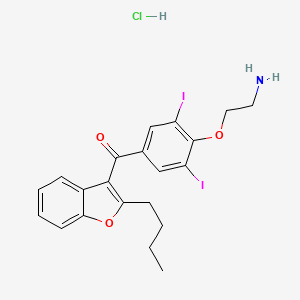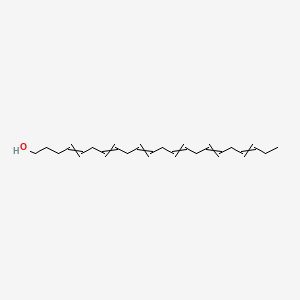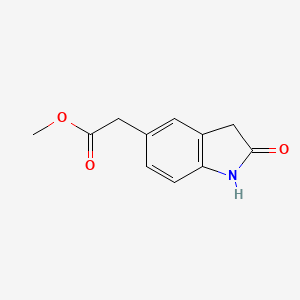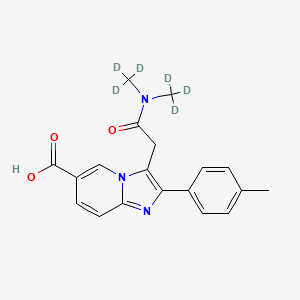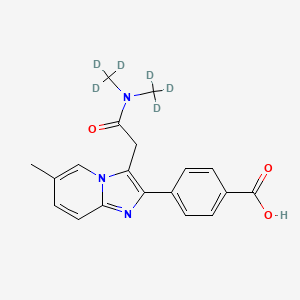
2-Pyridylacetic Acid-d6 Hydrochloride (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridylacetic Acid-d6 Hydrochloride (Major) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and the ability to trace chemical pathways. It is a derivative of pyridylacetic acid, where the hydrogen atoms are replaced with deuterium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridylacetic Acid-d6 Hydrochloride (Major) typically involves the catalytic hydrogenation of 2-cyanoacetic acid in the presence of deuterium oxide (D2O). This reaction is carried out under controlled conditions to ensure the incorporation of deuterium into the molecule. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. The final product is purified through crystallization and other separation techniques to ensure it meets the required standards for research and industrial applications .
化学反応の分析
Types of Reactions
2-Pyridylacetic Acid-d6 Hydrochloride (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridylacetic acid derivatives, while reduction may produce deuterated alcohols or amines .
科学的研究の応用
2-Pyridylacetic Acid-d6 Hydrochloride (Major) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of pyridylacetic acid derivatives.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 2-Pyridylacetic Acid-d6 Hydrochloride (Major) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide increased stability and resistance to metabolic degradation, allowing for more precise studies of its effects. The compound can act as a substrate or inhibitor in various enzymatic reactions, influencing the activity of enzymes and other proteins involved in metabolic pathways .
類似化合物との比較
Similar Compounds
2-Pyridylacetic Acid: The non-deuterated form of the compound, which lacks the stability and tracing capabilities provided by deuterium.
2-Pyridylacetic Acid-d5 Hydrochloride: A similar deuterated compound with five deuterium atoms instead of six.
Pyridylacetic Acid Derivatives: Various derivatives with different substituents on the pyridine ring, offering different chemical and physical properties
Uniqueness
2-Pyridylacetic Acid-d6 Hydrochloride (Major) is unique due to its complete deuteration, which provides enhanced stability and allows for detailed tracing in chemical and biological studies. This makes it particularly valuable in research applications where precise tracking of molecular interactions and pathways is essential .
特性
CAS番号 |
1329799-67-8 |
|---|---|
分子式 |
C7H8ClNO2 |
分子量 |
179.633 |
IUPAC名 |
2,2-dideuterio-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D,5D2; |
InChIキー |
MQVISALTZUNQSK-UNJHBGEESA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
同義語 |
2-Pyridineacetic Acid-d6 Hydrochloride; 2-(Pyridin-2-yl)acetic Acid-d6 Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


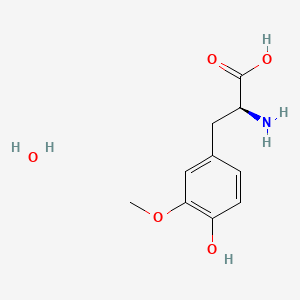

![2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid](/img/structure/B564437.png)
